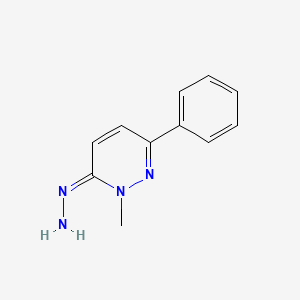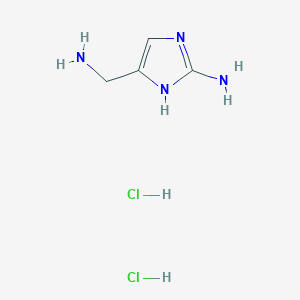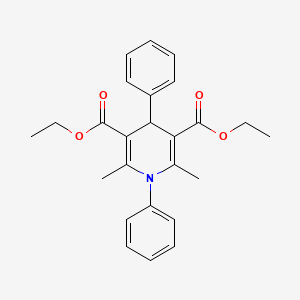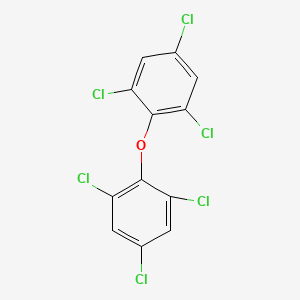
2,2',4,4',6,6'-Hexachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’,6,6’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O. It is characterized by the presence of six chlorine atoms attached to the diphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings.
Industrial Production Methods: Industrial production of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient chlorination. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether can undergo oxidation reactions, leading to the formation of chlorinated quinones.
Reduction: Reduction of this compound can result in the removal of chlorine atoms, forming less chlorinated diphenyl ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
Applications De Recherche Scientifique
2,2’,4,4’,6,6’-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants.
Biology: Research on its effects on biological systems helps understand the impact of persistent organic pollutants on health and the environment.
Medicine: Studies focus on its potential toxicological effects and mechanisms of action.
Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. It can also induce oxidative stress by generating reactive oxygen species (ROS), causing cellular damage.
Comparaison Avec Des Composés Similaires
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
Comparison: 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical properties and reactivity. Compared to other hexachlorodiphenyl ethers, it exhibits different environmental persistence and biological effects. The position of chlorine atoms affects the compound’s stability, solubility, and interaction with biological systems.
Propriétés
Numéro CAS |
6973-37-1 |
|---|---|
Formule moléculaire |
C12H4Cl6O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H |
Clé InChI |
UPFQVVDUHJVSON-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


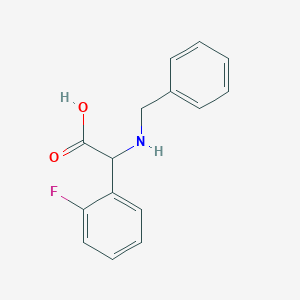




![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
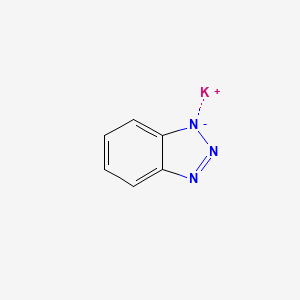

![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
